REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=O)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[CH3:20][O:21][C:22](=[O:33])[C@H:23]([CH2:25][C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)[NH2:24].F[C:35]1[CH:40]=[CH:39][C:38]([C:41]#[N:42])=[CH:37][CH:36]=1>>[CH3:20][O:21][C:22](=[O:33])[CH2:23][CH3:25].[CH3:20][O:21][C:22](=[O:33])[C@@H:23]([NH:24][C:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:19])[F:18])=[CH:8][CH:7]=2)=[CH:14][CH:13]=1)=[O:17])[CH2:25][C:26]1[CH:27]=[CH:28][C:29]([O:32][C:35]2[CH:40]=[CH:39][C:38]([C:41]#[N:42])=[CH:37][CH:36]=2)=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
532 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N)CC1=CC=C(C=C1)O)=O
|
Name
|
compound
|
Quantity
|
443 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
181 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 664 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC([C@H](CC1=CC=C(C=C1)OC1=CC=C(C=C1)C#N)NC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |